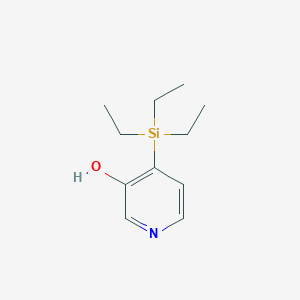
4-(Triethylsilyl)pyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Triethylsilyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a triethylsilyl group attached to the fourth position of the pyridine ring and a hydroxyl group at the third position. The triethylsilyl group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triethylsilyl)pyridin-3-ol typically involves the protection of the hydroxyl group of pyridin-3-ol with a triethylsilyl group. One common method involves the reaction of pyridin-3-ol with triethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
4-(Triethylsilyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-3-one, while substitution of the triethylsilyl group can yield various substituted pyridines .
科学研究应用
4-(Triethylsilyl)pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(Triethylsilyl)pyridin-3-ol involves its interaction with specific molecular targets. The triethylsilyl group acts as a protecting group, allowing the hydroxyl group to participate in various chemical reactions without interference. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
4-(Triethylsilyl)pyridin-3-ol can be compared with other similar compounds such as pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol. These compounds share the pyridine ring structure but differ in the position and type of substituents. The presence of the triethylsilyl group in this compound makes it unique by providing steric protection and influencing its reactivity. Other similar compounds include:
Pyridin-2-ol: Reacts as an ambident nucleophile.
Pyridin-3-ol: Reacts primarily at the oxygen atom.
Pyridin-4-ol: Reacts at the nitrogen atom.
属性
分子式 |
C11H19NOSi |
|---|---|
分子量 |
209.36 g/mol |
IUPAC 名称 |
4-triethylsilylpyridin-3-ol |
InChI |
InChI=1S/C11H19NOSi/c1-4-14(5-2,6-3)11-7-8-12-9-10(11)13/h7-9,13H,4-6H2,1-3H3 |
InChI 键 |
BQKRRQSDDQMCJY-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=C(C=NC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



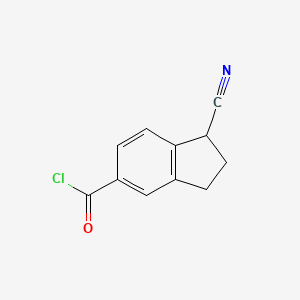





![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
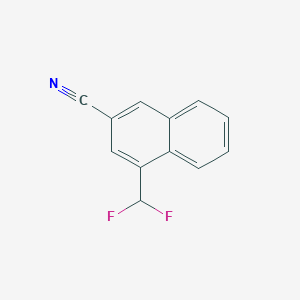
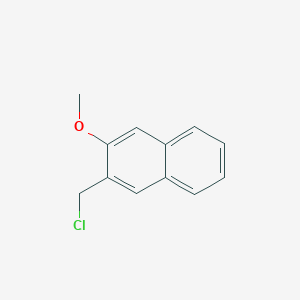
![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)
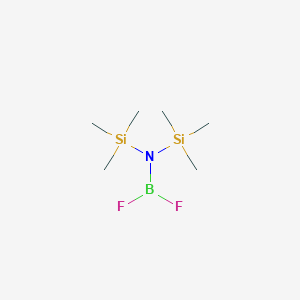
![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)
